L-Fenchone L-Fenchone L-Fenchone is a bridged bicyclic ketone found in fennel oil and thuja oil. L-Fenchone undergoes condensation with pyridinylalkylamines to form chiral iminopyridine ligands, which find applications in enantioselective copper-catalyzed Henry (nitro aldol) reaction. It may also be used in the preparation of enantiopure C(7)-anti-substituted fenchones as new chiral sources.
Brand Name: Vulcanchem
CAS No.: 7787-20-4
VCID: VC0533027
InChI: InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7-,10+/m0/s1
SMILES: O=C1[C@](C2)(C)CC[C@]2([H])C1(C)C
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

L-Fenchone

CAS No.: 7787-20-4

Inhibitors

VCID: VC0533027

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

L-Fenchone - 7787-20-4

CAS No. 7787-20-4
Product Name L-Fenchone
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name (1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
Standard InChI InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7-,10+/m0/s1
Standard InChIKey LHXDLQBQYFFVNW-OIBJUYFYSA-N
Isomeric SMILES C[C@@]12CC[C@@H](C1)C(C2=O)(C)C
SMILES O=C1[C@](C2)(C)CC[C@]2([H])C1(C)C
Canonical SMILES CC1(C2CCC(C2)(C1=O)C)C
Appearance Solid powder
Density 0.941-0.946
Physical Description Clear colorless to pale yellow liquid, Camphor herbal earthy woody aroma
Description L-Fenchone is a bridged bicyclic ketone found in fennel oil and thuja oil. L-Fenchone undergoes condensation with pyridinylalkylamines to form chiral iminopyridine ligands, which find applications in enantioselective copper-catalyzed Henry (nitro aldol) reaction. It may also be used in the preparation of enantiopure C(7)-anti-substituted fenchones as new chiral sources.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Practically insoluble to insoluble
Soluble (in ethanol)
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms L-Fenchone; l-alpha-Fenchone; CCRIS 8093;
Reference 1: Akhbari M, Kord R, Jafari Nodooshan S, Hamedi S. Analysis and evaluation of the antimicrobial and anticancer activities of the essential oil isolated from Foeniculum vulgare from Hamedan, Iran. Nat Prod Res. 2018 Jan 7:1-4. doi: 10.1080/14786419.2017.1423310. [Epub ahead of print] PubMed PMID: 29308661.
2: Sripathi R, Jayagopal D, Ravi S. A study on the seasonal variation of the essential oil composition from Plectranthus hadiensis and its antibacterial activity. Nat Prod Res. 2018 Apr;32(7):871-874. doi: 10.1080/14786419.2017.1363748. Epub 2017 Aug 8. PubMed PMID: 28783957.
3: Varman RM, Singh S. Investigation of effects of terpene skin penetration enhancers on stability and biological activity of lysozyme. AAPS PharmSciTech. 2012 Dec;13(4):1084-90. doi: 10.1208/s12249-012-9840-1. Epub 2012 Aug 29. PubMed PMID: 22930344; PubMed Central PMCID: PMC3513477.
4: Mbata GN, Pascual-Villalobos MJ, Payton ME. Comparative mortality of diapausing and nondiapausing larvae of Plodia interpunctella (Lepidoptera: Pyralidae) exposed to monoterpenoids and low pressure. J Econ Entomol. 2012 Apr;105(2):679-85. PubMed PMID: 22606841.
5: Abdelgaleil SA, Mohamed MI, Badawy ME, El-arami SA. Fumigant and contact toxicities of monoterpenes to Sitophilus oryzae (L.) and Tribolium castaneum (Herbst) and their inhibitory effects on acetylcholinesterase activity. J Chem Ecol. 2009 May;35(5):518-25. doi: 10.1007/s10886-009-9635-3. Epub 2009 May 5. PubMed PMID: 19412756.
PubChem Compound 82229
Last Modified Nov 11 2021
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